(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Description
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine hydrochloride salt with a unique seven-membered ring structure containing two nitrogen atoms. Its molecular formula is C₆H₁₂N₂·2HCl, and it has a molecular weight of 185.1 g/mol . The compound is characterized by a strained bicyclo[3.2.1]octane framework, which distinguishes it from simpler piperazine derivatives. It is commonly used as a building block in pharmaceutical synthesis, particularly for nicotinic acetylcholine receptor (nAChR) ligands, due to its conformational rigidity and nitrogen atom positioning .
Key properties include:
Properties
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via 1,3-Dipolar Cycloaddition
This method exploits azomethine ylide intermediates derived from 3-oxidopyraziniums. Key steps include:
- Reagents :
- 3-Oxidopyrazinium bromide (19 )
- Methyl methacrylate (dipolarophile)
- Triethylamine (base)
- Conditions :
- Solvent: Acetonitrile (anhydrous)
- Temperature: 80°C
- Duration: 24 hours
- Mechanism :
A 1,3-dipolar cycloaddition forms the 3,8-diazabicyclo[3.2.1]octane core (14 ), followed by a skeletal rearrangement to yield 2,5-diazabicyclo[2.2.2]octane (16 ). DFT calculations confirm this domino process. - Yield : 68% for the cycloadduct.
| Parameter | Value |
|---|---|
| Starting Material | 3-Oxidopyrazinium bromide |
| Dipolarophile | Methyl methacrylate |
| Reaction Time | 24 hours |
| Purification | Reversed-phase chromatography |
Critical Analysis of Stereoselectivity
The (1S,5S) configuration arises from:
- Ring Strain and Transition-State Geometry : The bicyclo[3.2.1] framework favors a specific chair-boat conformation during cyclization.
- Protecting Group Influence : Use of 4-methoxybenzyl (PMB) groups on nitrogen enhances solubility and directs regioselectivity.
Purification and Characterization
- Chromatography : Reversed-phase (H₂O/CH₃CN) isolates the dihydrochloride with >95% purity.
- Spectroscopic Data :
Comparative Table of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 68% | High | Moderate |
| Alkylation/Salt Formation | 45–50% | Moderate | Low |
Chemical Reactions Analysis
Reactivity in Cycloaddition Reactions
Diazabicyclo[3.2.1]octanes participate in 1,3-dipolar cycloadditions with acrylates, acrylic acids, and substituted alkenes. For instance:
-
Methyl acrylate : Forms bicyclic adducts (e.g., 20a ) via regioselective [3+2] cycloaddition (73% yield) .
-
Steric effects : Bulky substituents (e.g., tert-butyl acrylate) reduce yields due to hindered transition states .
Table 1 : Cycloaddition outcomes with varying dipolarophiles
| Dipolarophile | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| Methyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 73 | RT, 45 min |
| tert-Butyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 63 | RT, 90 min |
| Methyl 2-phenyl acrylate | 2,5-Diazabicyclo[2.2.2]octane | 40 | RT, 5 h |
Rearrangement Reactions
Diazabicyclo[3.2.1]octanes undergo Wagner–Meerwein rearrangements to form [2.2.2] isomers under acidic conditions:
-
Mechanism : Protonation at C-5 triggers 1,2-migration of the C-5–C-6 bond, forming 2,5-diazabicyclo[2.2.2]octanes (e.g., 21a ) .
-
Lactonization : Acrylic acid derivatives yield tricyclic lactone-lactams (71% yield) via carboxylate attack on iminium intermediates .
Example :
-
22 (3,8-diazabicyclo[3.2.1]octane) converts to 23 (tricyclic lactone-lactam) in 71% yield after 10 days .
Acid-Catalyzed Transformations
The dihydrochloride salt enhances solubility in polar solvents, facilitating reactions such as:
-
Nucleophilic substitutions : The secondary amines participate in alkylation or acylation under mild conditions.
-
Deprotonation : Forms reactive intermediates for further functionalization (e.g., ligand synthesis).
Key Research Findings
-
Cycloaddition regioselectivity is governed by dipolarophile electronics; electron-deficient alkenes favor [3.2.1] products .
-
Rearrangement reversibility : [3.2.1] ↔ [2.2.2] interconversion is influenced by steric and electronic factors .
-
Biological relevance : The bicyclic scaffold’s rigidity enhances binding affinity in pharmacological assays.
For further details, refer to primary sources such as J. Org. Chem. (2024) and synthetic methodologies in Khimiya Geterotsiklicheskikh Soedinenii (1966) .
Citations reflect findings from analogous diazabicyclo systems due to limited direct data on the queried compound.
Scientific Research Applications
Neurological Research
One of the prominent applications of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is in neurological research, particularly as a tool for studying nicotinic acetylcholine receptors. The compound has been evaluated for its potential as a selective agonist for these receptors, which are critical in various cognitive functions and neurodegenerative diseases. Studies indicate that it exhibits significant brain penetration and oral bioavailability in animal models, making it a candidate for further development in treating cognitive disorders .
Antidepressant Activity
Research has shown that derivatives of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . This application opens avenues for developing new antidepressant therapies with potentially fewer side effects compared to traditional medications.
Asymmetric Synthesis
The unique structure of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride makes it an effective chiral auxiliary in asymmetric synthesis processes. It has been utilized in the synthesis of various biologically active compounds through enantioselective reactions . Its ability to form stable intermediates allows chemists to achieve high levels of stereochemical control during synthesis.
Catalysis
This compound has also been explored as a catalyst in organic reactions. Its bicyclic nature allows it to stabilize transition states effectively, leading to enhanced reaction rates and yields in certain transformations . This catalytic property is particularly valuable in the synthesis of complex organic molecules.
Polymer Chemistry
In materials science, (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has been investigated for its role as a building block in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability . Research indicates that polymers containing this compound exhibit enhanced performance characteristics suitable for various applications.
Case Studies
Mechanism of Action
The mechanism by which (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Diazabicyclo Derivatives
| Compound Name | CAS No. | Molecular Formula | Ring System | Key Substituents | Applications |
|---|---|---|---|---|---|
| (1S,5S)-1,4-Diazabicyclo[3.2.1]octane diHCl | 5492-61-5 | C₆H₁₂N₂·2HCl | Bicyclo[3.2.1] | None | nAChR ligands, intermediates |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane diHCl | 52407-92-8 | C₇H₁₄N₂·2HCl | Bicyclo[3.2.1] | Methyl group at N8 | Antibacterial agents |
| 1,4-Diazabicyclo[2.2.2]octane diHCl | 49563-87-3 | C₆H₁₃ClN₂ | Bicyclo[2.2.2] | None | Catalysis, organic synthesis |
| (R)-1,4-Diazabicyclo[3.2.1]octane diHCl | 857334-81-7 | C₆H₁₂N₂·2HCl | Bicyclo[3.2.1] | R-configuration at C1/C5 | Chiral intermediates |
Key Observations :
- Ring Strain : The bicyclo[3.2.1] system in the target compound introduces greater steric hindrance compared to the bicyclo[2.2.2] analogue (e.g., 49563-87-3), affecting reactivity in nucleophilic substitutions .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| (1S,5S)-1,4-Diazabicyclo[3.2.1]octane diHCl | 185.1 | 320 (dec.) | High | -1.2 |
| 1,4-Diazabicyclo[2.2.2]octane diHCl | 148.63 | 155 | Moderate | 0.4 |
| Piperazin-2-ylmethanol diHCl | 122323-87-9 | 198.0 | High | -2.5 |
Key Findings :
- The target compound’s higher molecular weight and decomposition temperature (320°C) reflect its stability under thermal stress compared to the bicyclo[2.2.2] derivative (melting point 155°C) .
- The dihydrochloride salt form enhances aqueous solubility, critical for drug formulation, unlike neutral bicyclic amines .
Commercial Availability and Regulatory Status
Biological Activity
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, also known as DABCO, is a bicyclic organic compound featuring a nitrogen-containing heterocycle. Its unique structural properties have made it a subject of interest in various fields of scientific research, particularly in microbiology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride
- CAS Number : 887565-66-4
- Molecular Formula : C6H12N2
- Molecular Weight : 112.18 g/mol
- Purity : 97% .
Antimicrobial Activity
Research indicates that (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride exhibits significant antimicrobial properties against a variety of pathogens.
Case Study: Antibacterial Efficacy
A study evaluated a series of tetracationic compounds based on diazabicyclo[2.2.2]octane derivatives against multiple bacterial strains, including drug-resistant varieties. The results showed:
- Minimum Inhibitory Concentrations (MICs) :
- Compound 1c (with an o-phenylenebismethyl linker) and compound 1e (with a propylene aliphatic linker) demonstrated low MICs comparable to ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus.
- The time-kill assay revealed rapid bactericidal effects within 2 hours for these compounds against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug Comparison |
|---|---|---|---|
| 1c | Pseudomonas aeruginosa | 0.5 | Ciprofloxacin |
| 1e | Staphylococcus aureus | 0.25 | Ciprofloxacin |
Antiviral Activity
In addition to its antibacterial properties, (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride has shown antiviral activity against influenza virus strains.
The mechanism through which DABCO exerts its biological effects involves its ability to interact with molecular targets in biological systems:
- Enzyme Modulation : DABCO can influence enzyme activity by forming hydrogen bonds and coordinating with metal ions.
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors, modulating their activity .
Toxicity and Safety Profile
Despite its promising biological activities, it is essential to consider the safety profile of (1S,5S)-1,4-diazabicyclo[3.2.1]octane dihydrochloride:
Q & A
Q. How to evaluate long-term stability in pharmaceutical formulations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
